molecular formula C17H19ClFNO3S B2483591 3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide CAS No. 1797900-67-4

3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide

Cat. No.: B2483591
CAS No.: 1797900-67-4
M. Wt: 371.85
InChI Key: WMVOPUCMTFWCQD-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClFNO3S and its molecular weight is 371.85. The purity is usually 95%.
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Scientific Research Applications

Cognitive Enhancing Properties

SB-399885, a compound structurally related to 3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This compound has shown to reverse scopolamine-induced deficits in a rat novel object recognition paradigm and fully reverse age-dependent deficits in water maze spatial learning in aged rats. Its cognitive-enhancing effects are likely mediated by enhancements of cholinergic function, indicating potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (W. Hirst et al., 2006).

Carbonic Anhydrase Inhibition

Studies on 4-(2-substituted hydrazinyl)benzenesulfonamides, synthesized through microwave irradiation, revealed potent inhibitory effects against human carbonic anhydrase I and II. These compounds, including variations with the 4-fluoroacetophenone moiety, show promise in treating conditions where inhibition of carbonic anhydrase is beneficial, demonstrating their potential in therapeutic applications (H. Gul et al., 2016).

Anti-tumor and Carbonic Anhydrase Inhibitory Activities

New 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and showed interesting cytotoxic activities, crucial for further anti-tumor activity studies. Some of these sulfonamides strongly inhibited human cytosolic isoforms hCA I and II, indicating their potential in cancer therapy (H. Gul et al., 2016).

Cyclooxygenase-2 Inhibition

Research into 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety has yielded compounds with selectivity and potency for COX-2 inhibition. This work has identified new lead structures for the development of injectable COX-2 specific inhibitors, highlighting their potential in treating inflammation and related disorders (M. Pal et al., 2003).

Electrophilic Fluorination

N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been introduced as a novel electrophilic fluorinating reagent. This compound enhances the enantioselectivity of products in fluorination reactions, demonstrating its utility in synthetic chemistry for introducing fluorine atoms into molecules (H. Yasui et al., 2011).

Properties

IUPAC Name

3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO3S/c1-3-17(23-2,13-7-5-4-6-8-13)12-20-24(21,22)14-9-10-16(19)15(18)11-14/h4-11,20H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVOPUCMTFWCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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